molecular formula C18H20N4O2 B12244140 2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole

2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B12244140
M. Wt: 324.4 g/mol
InChI Key: WPCAZIFIRQTPIL-UHFFFAOYSA-N
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Description

2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzoxazole ring fused with a piperazine ring, which is further substituted with a cyclopropyl-oxazole moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthetic process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole
  • 2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzimidazole
  • 2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazoline

Uniqueness

The uniqueness of 2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole lies in its specific substitution pattern and the presence of the cyclopropyl-oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C18H20N4O2/c1-2-4-16-15(3-1)19-18(23-16)22-9-7-21(8-10-22)12-14-11-17(24-20-14)13-5-6-13/h1-4,11,13H,5-10,12H2

InChI Key

WPCAZIFIRQTPIL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCN(CC3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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